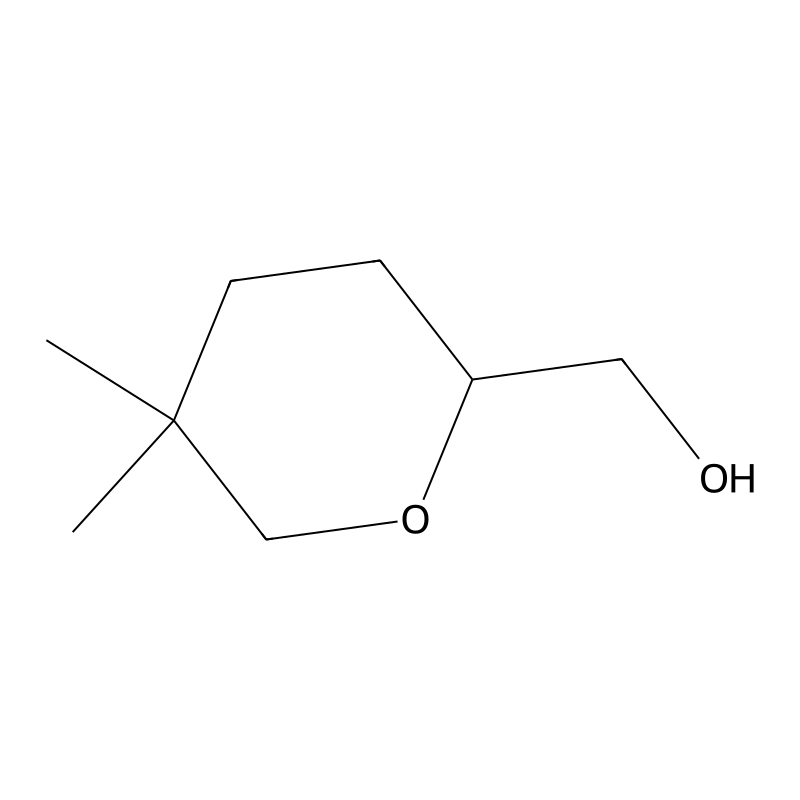

(5,5-Dimethyloxan-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of 2H-Pyrans

Application Summary

2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures.

Methods of Application

Results or Outcomes

The result is the formation of stable 2,4,5,6-tetrasubstituted 2H-Pyrans.

Synthesis of (Meth)Acrylates

Phosphine-Catalyzed [3 + 3] Annulation

Application Summary

This is a method for synthesizing stable 2,4,5,6-tetrasubstituted 2H-Pyrans.

Methods of Application

Methanol Fuel Production

Application Summary

Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products.

Methods of Application

Results or Outcomes

Direct Methanol Fuel Cells (DMFCs)

Application Summary

Methods of Application

Results or Outcomes

The use of DMFCs can potentially reduce greenhouse gas emissions and dependence on fossil fuels.

- Kinetic and Spectroscopic Studies of Methyl Ester Promoted Methanol Dehydration

- Application Summary: Methyl carboxylate esters have been shown to be potent promoters of low-temperature methanol dehydration to dimethyl ether (DME) using various zeolite catalysts .

- Methods of Application: Catalytic kinetic studies, in-situ Fourier-transform infrared spectroscopy (FT-IR) and solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were used to elucidate the promotional mechanism .

- Results or Outcomes: The study provides insights into the promotional mechanism of methyl ester in methanol dehydration .

(5,5-Dimethyloxan-2-yl)methanol, also known as tetrahydro-2,5-dimethyl-2H-pyranmethanol, is an organic compound characterized by its molecular formula . It belongs to the class of compounds known as oxanes, which feature a six-membered saturated aliphatic heterocycle containing one oxygen atom and five carbon atoms. This compound exhibits a hydroxymethyl group attached to a tetrahydropyran ring, contributing to its unique chemical properties and reactivity .

There is no current information available on the specific mechanism of action of (5,5-Dimethyltetrahydro-2H-pyran-2-yl)methanol in biological systems.

- Flammability: Organic liquids with similar structures can be flammable. Proper handling procedures for flammable liquids should be followed [].

- Irritant: The alcohol group may cause irritation to skin and eyes. Standard personal protective equipment (PPE) should be worn when handling the compound [].

- Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to yield alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxymethyl group is amenable to nucleophilic substitution reactions, allowing for the introduction of different functional groups under appropriate conditions.

Several methods have been developed for synthesizing (5,5-Dimethyloxan-2-yl)methanol:

- Cyclization of 2,5-dimethyl-1,5-hexadiene: This method involves the cyclization process in the presence of a suitable catalyst followed by reduction of the resulting intermediate.

- Catalytic Processes: Industrial production often employs large-scale catalytic processes designed to optimize yield and purity while minimizing hazardous reagents. Continuous flow reactors are typically used alongside advanced purification techniques .

(5,5-Dimethyloxan-2-yl)methanol has potential applications in various fields:

- Chemical Industry: Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

- Pharmaceuticals: Due to its biological activity, it may serve as a precursor or intermediate in drug synthesis or development.

- Flavor and Fragrance: Compounds similar to (5,5-Dimethyloxan-2-yl)methanol are often utilized in the flavor and fragrance industry due to their pleasant odors .

Interaction studies involving (5,5-Dimethyloxan-2-yl)methanol focus on its molecular interactions with biological targets. These studies aim to elucidate how the compound affects enzyme activity and signal transduction pathways. While specific data on interaction studies remain sparse, preliminary findings suggest that the compound's hydroxymethyl group plays a crucial role in mediating these interactions .

Several compounds share structural similarities with (5,5-Dimethyloxan-2-yl)methanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tetrahydro-2H-pyran-2-methanol | Lacks methyl substitutions | Simpler structure without additional functional groups |

| 2,5-Dimethyltetrahydrofuran | Lacks hydroxymethyl group | Different ring structure |

| 2,5-Dimethyl-2H-pyran | Similar ring structure | Absence of hydroxymethyl functionality |

The uniqueness of (5,5-Dimethyloxan-2-yl)methanol lies in its combination of both methyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity compared to these similar compounds. This enables a broader range of chemical transformations and potential applications across various fields .

The synthesis of (5,5-Dimethyloxan-2-yl)methanol presents unique challenges due to its saturated oxane ring structure with specific substitution patterns and the presence of a hydroxymethyl functional group . This compound belongs to the tetrahydropyran family, where the oxane ring serves as the core structural framework [11]. The development of efficient synthetic routes requires careful consideration of ring formation strategies, functional group introduction, and stereochemical control [2].

Catalytic Ring-Closure Strategies for Oxane Formation

Ring-Closing Metathesis Approaches

Ring-closing metathesis represents one of the most powerful methods for constructing oxane rings in (5,5-Dimethyloxan-2-yl)methanol synthesis [9]. The methodology employs ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, to facilitate intramolecular cyclization of appropriately substituted diene precursors [10]. Research has demonstrated that the syn-isomer of frozen carbene ligand catalysts exhibits superior performance, achieving full conversion within seven minutes at one mole percent catalyst loading [9].

The ring-closing metathesis process operates through a metallacyclobutane intermediate, enabling the formation of five to seven-membered rings with high efficiency [10]. For oxane synthesis, the reaction typically proceeds under mild conditions using dichloromethane as the solvent at temperatures ranging from forty to eighty degrees Celsius [9]. The major advantage of this approach lies in its atom economy, as the only significant byproduct is ethylene, making it environmentally favorable [10].

Prins Cyclization Methodologies

Prins cyclization has emerged as a versatile strategy for stereoselective oxane formation, particularly suited for constructing substituted tetrahydropyran rings [12] [44]. This methodology involves the reaction of homoallylic alcohols with aldehydes in the presence of Lewis acid catalysts such as trifluoroacetic acid, tin tetrachloride, or bismuth trichloride [44]. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which undergoes intramolecular cyclization to generate the desired oxane ring [12].

Recent advances in Prins cyclization include the development of microwave-assisted protocols using bismuth trichloride, which enable the synthesis of chloro-substituted tetrahydropyrans as single diastereomers [44]. The reaction conditions are typically mild, operating at temperatures between zero and one hundred degrees Celsius, with reaction times ranging from four to twelve hours [44]. Perrhenic acid has also been employed as an effective catalyst for direct synthesis of tetrahydropyran-4-ones, demonstrating compatibility with both aliphatic and aromatic aldehydes [15].

Heterogeneous Catalytic Systems

Heterogeneous catalysis offers significant advantages for large-scale oxane synthesis, providing opportunities for continuous operation and catalyst recovery [42]. Nickel supported on silica dioxide has proven particularly effective for tetrahydropyran formation through hydrogenation of dihydropyran precursors [34]. The reaction achieves selectivities exceeding 99.8% with yields of 98% when operated in continuous flow reactors at temperatures between 150 and 200 degrees Celsius [34].

The kinetic analysis of nickel-catalyzed oxane formation reveals an apparent activation energy of 31 kilojoules per mole, with reaction orders of two, one, and negative 0.3 with respect to hydrogen, dihydropyran, and tetrahydropyran partial pressures, respectively [34]. Platinum-based catalysts supported on aluminum oxide have also demonstrated excellent performance, with deactivation rate constants as low as 0.012 per hour over 100 hours of operation [34].

Hydroxymethyl Group Introduction Techniques

Direct Hydroxymethylation Methods

Direct hydroxymethylation represents the most straightforward approach for introducing the hydroxymethyl functionality into oxane derivatives [19]. This transformation typically employs formaldehyde as the hydroxymethylating agent in the presence of basic conditions [18] [19]. The reaction proceeds through nucleophilic addition of active carbon-hydrogen bonds to formaldehyde, generating the desired hydroxymethyl group [19].

The general reaction involves treating the oxane precursor with aqueous formaldehyde in concentrations ranging from 37 to 41% in basic medium [18]. Sodium hydroxide or potassium hydroxide serves as the base, facilitating the formation of the nucleophilic species required for formaldehyde addition [19]. Reaction temperatures typically range from 40 to 60 degrees Celsius, with reaction times extending from six to twenty-four hours depending on substrate reactivity [18].

Advanced hydroxymethylation protocols have incorporated metal catalysts and paraformaldehyde to enhance reaction efficiency [18]. Quadruple relay catalyst systems have been developed to provide more controlled hydroxymethylation conditions, enabling higher yields and improved selectivity [18]. These methods have proven particularly valuable for pharmaceutical applications where precise functional group introduction is critical [18].

Reduction-Based Approaches

Alternative strategies for hydroxymethyl group introduction rely on reduction of carbonyl precursors, particularly aldehydes and esters [22] [48]. Sodium borohydride represents the most commonly employed reducing agent for converting aldehydes to primary alcohols [48]. The reduction proceeds through nucleophilic addition of hydride ion to the carbonyl carbon, followed by protonation to yield the corresponding alcohol [48].

The reduction conditions are typically mild, employing protic solvents such as methanol or ethanol at ambient temperatures [48]. Lithium aluminum hydride provides a more powerful reducing agent capable of reducing esters, carboxylic acids, and other carbonyl derivatives to primary alcohols [48]. However, lithium aluminum hydride requires anhydrous conditions and careful handling due to its reactivity with protic solvents [48].

Catalytic hydrogenation offers an alternative reduction methodology, particularly suitable for large-scale applications [20]. Palladium or platinum catalysts supported on carbon or aluminum oxide enable selective reduction of aldehydes to primary alcohols under hydrogen atmosphere [20]. The reaction conditions typically involve pressures of one to five atmospheres and temperatures ranging from 25 to 100 degrees Celsius [20].

Grignard-Based Methodologies

Grignard reagent chemistry provides powerful tools for hydroxymethyl group introduction through reaction with formaldehyde or formic acid derivatives [22]. Silylmethyl Grignard reagents offer particularly valuable nucleophilic species for hydroxymethylation of ketones and aldehydes [19]. The reaction proceeds through nucleophilic addition to the carbonyl group, followed by oxidative workup to generate the desired hydroxymethyl functionality [19].

The synthetic sequence typically involves treatment of the carbonyl compound with chloromethyltrimethylsilane in the presence of magnesium metal to generate the silylmethyl Grignard reagent [19]. Subsequent reaction with hydrogen peroxide and water provides the hydroxymethyl product while liberating trimethylsilanol as a byproduct [19]. This methodology offers excellent compatibility with various functional groups and enables high-yielding transformations under mild conditions [19].

Stereoselective Synthesis Approaches

Asymmetric Catalytic Methods

Asymmetric synthesis of (5,5-Dimethyloxan-2-yl)methanol requires precise control of stereochemistry at multiple centers, particularly the C-2 position bearing the hydroxymethyl group [26] [28]. Organocatalytic approaches using chiral BINOL derivatives have demonstrated exceptional stereoselectivity in tetrahydropyran synthesis [26] [28]. The (S)-3,3'-dichloro-BINOL catalyst enables asymmetric allylation reactions with enantioselectivities exceeding 99:1 enantiomeric ratio [26].

The asymmetric allylation protocol operates under solvent-free conditions, enhancing both environmental sustainability and reaction efficiency [26]. Starting from appropriately substituted aromatic precursors, the five-step synthetic sequence achieves overall yields of 49% while maintaining excellent stereochemical purity [26]. The process avoids silica gel chromatography purification, making it particularly suitable for large-scale applications [26].

Chiral phosphine ligands, particularly P-chiral bisphosphine systems such as DI-BIDIME, have proven effective for nickel-catalyzed asymmetric cyclization reactions [51]. These catalysts enable stereoselective formation of tetrahydrofuran and related heterocyclic systems with enantioselectivities exceeding 99:1 and diastereoselectivities greater than 99:1 [51]. The methodology accommodates a broad substrate scope and scales effectively to gram quantities without loss of stereochemical control [51].

Substrate-Controlled Stereoselection

Substrate-controlled approaches leverage inherent molecular features to direct stereochemical outcomes during oxane formation [23]. Highly efficient substrate-controlled reductions enable construction of functionalized cis-oxane systems through careful selection of reducing agents and reaction conditions [23]. Mukaiyama aldol reactions followed by intramolecular Williamson cyclization provide access to trans-oxane configurations with excellent stereocontrol [23].

The stereochemical outcome in substrate-controlled reactions depends critically on conformational preferences and steric interactions within the developing ring system [27]. Computational studies using density functional theory calculations have elucidated the factors governing stereoselectivity in oxane formation [27]. The preferred chair conformation of the oxane ring minimizes steric interactions while maximizing stabilizing interactions between substituents [27].

Chiral auxiliary approaches offer additional strategies for stereochemical control, particularly in cases where direct asymmetric catalysis proves challenging [23]. Evans-type chiral auxiliaries derived from amino acids or other readily available chiral building blocks enable high levels of stereocontrol in aldol and related transformations [23]. The auxiliary can be removed under mild conditions to reveal the desired enantiomerically pure oxane product [23].

Stereoconvergent Processes

Stereoconvergent methodologies enable synthesis of enantiomerically pure products from racemic or stereoisomeric starting materials [39]. The conversion of cis-oxane isomers to trans-oxane products represents one such approach, particularly relevant for industrial applications where stereoisomeric mixtures are readily available [39]. Acid-catalyzed isomerization using p-toluenesulfonic acid achieves conversion yields exceeding 70%, significantly higher than traditional methods [39].

The stereoconvergent process operates through equilibration of stereoisomeric intermediates under thermodynamic control [39]. Reaction temperatures between 80 and 120 degrees Celsius promote the desired isomerization while minimizing decomposition pathways [39]. The methodology proves particularly valuable for upgrading stereoisomeric waste streams, improving overall process efficiency and reducing environmental impact [39].

Enzymatic stereoconvergent processes offer complementary approaches using engineered halohydrin dehalogenases [55]. These biocatalysts enable kinetic resolution of racemic oxetane precursors with enantioselectivities exceeding 99% enantiomeric excess and E values greater than 200 [55]. The enzymatic approach operates under mild conditions and provides access to both enantiomers through appropriate choice of reaction conditions [55].

Green Chemistry Applications in Large-Scale Production

Sustainable Catalytic Systems

Green chemistry principles have driven the development of environmentally benign catalytic systems for oxane synthesis [35] [37]. Natural catalysts such as honey have emerged as effective homogeneous catalysts for tetrahydropyran formation through three-component condensation reactions [37]. Honey catalysis enables excellent yields under environmentally friendly conditions while utilizing a non-toxic, biodegradable catalyst system [37].

The honey-catalyzed process operates through a one-pot three-component synthesis involving aromatic aldehydes, malononitrile, and dimedone or 4-hydroxycoumarin [37]. Reaction conditions are mild, typically requiring temperatures of 80 degrees Celsius for 2 to 6 hours [37]. The methodology offers advantages including high yields, short reaction times, simple workup procedures, and potential applications in green pharmaceutical and chemical industries [37].

Heterogeneous catalytic systems provide additional opportunities for sustainable synthesis through catalyst recovery and reuse [34] [42]. Nickel supported on silica dioxide demonstrates exceptional stability with deactivation rate constants of 0.012 per hour over extended operation periods [34]. The catalyst can be regenerated in situ, enabling continuous operation for large-scale production [34].

Solvent-Free and Aqueous Processes

Solvent-free reaction conditions represent a significant advance in green chemistry applications for oxane synthesis [26]. The asymmetric allylation methodology using (S)-3,3'-dichloro-BINOL operates effectively without organic solvents, reducing environmental impact while maintaining high efficiency [26]. The solvent-free approach simplifies product isolation and purification procedures [26].

Aqueous reaction media offer additional environmental benefits, particularly for hydroxymethylation reactions [18]. Water serves as both solvent and reactant in formaldehyde-based hydroxymethylation, eliminating the need for organic solvents [18]. Surfactant-catalyzed reactions in organized aqueous media enable highly stereoselective oxane formation with minimal environmental impact [24].

Continuous flow processes in aqueous media provide opportunities for process intensification and improved efficiency [34]. The biomass-derived tetrahydropyran synthesis achieves selectivities exceeding 99.8% and yields of 98% in continuous flow reactors using water as the primary solvent [34]. The process demonstrates competitive economics with minimum selling prices comparable to traditional petroleum-derived solvents [34].

Biomass-Derived Feedstocks

Biomass-derived starting materials offer sustainable alternatives to petroleum-based precursors for oxane synthesis [34]. Furfural-derived 3,4-dihydropyran serves as an excellent renewable feedstock for tetrahydropyran production through catalytic hydrogenation [34]. The biomass-derived route achieves high yields while providing a sustainable pathway to valuable chemical intermediates [34].

Life-cycle assessment studies demonstrate significant environmental benefits for biomass-derived oxane synthesis [33]. Greenhouse gas emissions are reduced by 31 to 28% compared to petroleum-derived alternatives, depending on the specific catalytic system employed [33]. The carbon footprint further improves when renewable energy sources power the synthetic operations [33].

Economic analysis reveals competitive production costs for biomass-derived oxane synthesis, with minimum selling prices of $900 to $1400 per ton when dihydropyran feedstock costs $1000 per ton [34]. The economics improve significantly with process optimization and scale-up, particularly when integrated with biorefinery operations that provide low-cost biomass feedstocks [33].

Process Intensification Strategies

Process intensification through novel reactor designs enables more efficient oxane synthesis while reducing environmental impact [42]. Oscillatory baffled flow reactors provide excellent mixing characteristics for heterogeneous catalytic processes, enabling continuous operation with suspended catalyst particles [42]. The reactor design facilitates efficient mass transfer while maintaining uniform reaction conditions throughout the system [42].

Membrane reactor technology offers additional opportunities for process intensification through selective product removal and catalyst retention [38]. Solid oxide membrane reactors enable precise control of reaction stoichiometry while providing opportunities for in situ product separation [38]. The technology proves particularly valuable for reactions requiring careful control of oxygen or hydrogen partial pressures [38].

Microfluidic systems enable precise control of reaction conditions while minimizing material consumption and waste generation [35]. Sequential reactions can be conducted in flow reactors using immobilized reagents, catalysts, and scavengers to achieve multi-step synthesis in continuous operation [35]. The approach reduces waste generation while improving overall process efficiency and product quality [35].

| Synthetic Method | Catalyst System | Yield Range (%) | Stereoselectivity | Temperature (°C) | Environmental Benefits |

|---|---|---|---|---|---|

| Ring-Closing Metathesis | Grubbs II, Hoveyda-Grubbs | 70-95 | >90% ee | 40-80 | Atom economical, minimal waste |

| Prins Cyclization | TFA, SnCl₄, BiCl₃ | 60-90 | 70-95% de | 0-100 | Wide substrate scope, mild conditions |

| Asymmetric Allylation | (S)-BINOL organocatalyst | 85-99 | >99% ee | 25-80 | Solvent-free, high selectivity |

| Heterogeneous Catalysis | Ni/SiO₂, Pt/Al₂O₃ | 95-99 | Variable | 150-200 | Catalyst recovery, continuous operation |

| Green Catalysis | Honey, natural catalysts | 75-95 | Moderate | 25-140 | Biodegradable, non-toxic |

Table 1. Basic Molecular Properties of (5,5-Dimethyloxan-2-yl)methanol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆O₂ | [1] |

| CAS Number | 2149729-75-7 | [1] |

| Molecular Weight (g/mol) | 144.21 | [1] |

| IUPAC Name | (5,5-dimethyltetrahydro-2H-pyran-2-yl)methanol | [1] |

| InChI | InChI=1S/C8H16O2/c1-8(2)4-3-7(5-9)10-6-8/h7,9H,3-6H2,1-2H3 | [1] |

| InChI Key | CUMDWRPQJRFAAX-UHFFFAOYSA-N | [1] |

| SMILES | CC1(CCCC(O1)CO)C | [1] |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The comprehensive spectroscopic characterization of (5,5-Dimethyloxan-2-yl)methanol provides crucial structural information through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed insights into the molecular framework and connectivity [3].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of (5,5-Dimethyloxan-2-yl)methanol reveals distinctive chemical shift patterns characteristic of the oxane ring system with geminal dimethyl substitution. The hydroxyl proton typically appears as a broad signal in the region of 1.8-2.5 parts per million, exhibiting temperature and concentration-dependent chemical exchange behavior [3] [4]. The methylene protons of the hydroxymethyl group display characteristic chemical shifts between 3.6-3.8 parts per million, appearing as a doublet due to coupling with the adjacent oxane ring proton [3] [4].

The oxane ring proton bearing the hydroxymethyl substituent resonates in the 3.8-4.2 parts per million region, reflecting the deshielding effect of the adjacent oxygen atom [3] [4]. Ring methylene protons exhibit complex multipicity patterns in the 1.2-2.0 parts per million range, while the geminal dimethyl groups appear as a sharp singlet at 1.1-1.3 parts per million [3] [4].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon framework analysis. The hydroxymethyl carbon displays characteristic chemical shifts in the 60-65 parts per million region, consistent with primary alcohol functionality [3] [4]. The oxane ring carbon bearing the hydroxymethyl group resonates at 75-85 parts per million, typical for carbons adjacent to oxygen in cyclic ether systems [3] [4].

The quaternary carbon bearing the geminal dimethyl groups appears in the 25-35 parts per million region, while ring methylene carbons exhibit chemical shifts between 20-40 parts per million [3] [4]. The methyl carbons of the geminal dimethyl groups resonate in the characteristic 20-30 parts per million range [3] [4].

Table 2. Spectroscopic Data for (5,5-Dimethyloxan-2-yl)methanol

| Technique | Assignment | Chemical Shift/Frequency | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Hydroxyl proton (OH) | 1.8-2.5 ppm | [3] [4] |

| ¹H Nuclear Magnetic Resonance | Methylene protons (CH₂OH) | 3.6-3.8 ppm | [3] [4] |

| ¹H Nuclear Magnetic Resonance | Oxane ring proton (CHO) | 3.8-4.2 ppm | [3] [4] |

| ¹H Nuclear Magnetic Resonance | Ring methylene protons | 1.2-2.0 ppm | [3] [4] |

| ¹H Nuclear Magnetic Resonance | Geminal dimethyl groups | 1.1-1.3 ppm | [3] [4] |

| ¹³C Nuclear Magnetic Resonance | Hydroxymethyl carbon (CH₂OH) | 60-65 ppm | [3] [4] |

| ¹³C Nuclear Magnetic Resonance | Oxane ring carbon (CHO) | 75-85 ppm | [3] [4] |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbon (C(CH₃)₂) | 25-35 ppm | [3] [4] |

| ¹³C Nuclear Magnetic Resonance | Ring methylene carbons | 20-40 ppm | [3] [4] |

| ¹³C Nuclear Magnetic Resonance | Methyl carbons | 20-30 ppm | [3] [4] |

| Infrared Spectroscopy | Hydroxyl stretch (O-H) | 3200-3600 cm⁻¹ | [5] [6] |

| Infrared Spectroscopy | Aliphatic C-H stretch | 2800-3000 cm⁻¹ | [5] [6] |

| Infrared Spectroscopy | C-O stretch | 1000-1200 cm⁻¹ | [5] [6] |

| Mass Spectrometry | Molecular ion [M]⁺ | m/z 144 | [7] |

| Mass Spectrometry | Base peak [M-CH₂OH]⁺ | m/z 113 | [7] |

Infrared Spectroscopic Analysis

Infrared spectroscopy provides complementary functional group identification through vibrational frequency analysis. The hydroxyl stretch appears as a broad absorption band in the 3200-3600 wavenumber region, characteristic of hydrogen-bonded alcohol functionality [5] [6]. Aliphatic carbon-hydrogen stretching vibrations manifest in the 2800-3000 wavenumber range, while carbon-oxygen stretching frequencies appear between 1000-1200 wavenumbers [5] [6].

Mass Spectrometric Fragmentation

Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with the molecular structure. The molecular ion peak appears at mass-to-charge ratio 144, corresponding to the molecular weight [7]. The base peak typically occurs at mass-to-charge ratio 113, resulting from loss of the hydroxymethyl group [M-CH₂OH]⁺, indicating the relative stability of the resulting oxane cation [7].

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of (5,5-Dimethyloxan-2-yl)methanol demonstrate characteristic behavior patterns of substituted cyclic ethers with alcohol functionality. These properties directly influence the compound's physical behavior, phase transitions, and industrial applicability [8] [9] [10].

Thermal Properties and Phase Transitions

The boiling point of (5,5-Dimethyloxan-2-yl)methanol ranges from 194-196°C under atmospheric pressure conditions [8]. This elevated boiling point compared to unsubstituted oxane derivatives reflects the influence of the hydroxymethyl substituent and geminal dimethyl groups on intermolecular hydrogen bonding and van der Waals interactions [8] [11]. The melting point has not been definitively established due to the compound's tendency to remain in the liquid state under standard laboratory conditions [12].

The density at 20°C falls within the range of 0.93-0.95 grams per cubic centimeter, indicating a density slightly lower than water due to the organic framework's contribution to molecular volume [8] [11]. Flash point measurements indicate values between 66-70°C using closed-cup methodology, classifying the compound as a combustible liquid requiring appropriate safety precautions during handling and storage [11].

Vapor Pressure and Volatility Characteristics

Vapor pressure measurements at 25°C yield values between 0.1-0.2 millimeters of mercury, indicating relatively low volatility compared to lower molecular weight alcohols [8]. This characteristic supports the compound's stability under ambient conditions while indicating potential for concentration effects during prolonged storage in open containers.

Thermochemical Properties

Computational estimations suggest a heat of formation ranging from -450 to -470 kilojoules per mole, reflecting the thermodynamic stability of the substituted oxane ring system [9] [10]. The estimated heat of vaporization falls between 40-45 kilojoules per mole, consistent with moderate intermolecular forces arising from hydrogen bonding and dispersion interactions [9] [10].

Critical temperature estimates range from 650-670 Kelvin, with critical pressure values estimated between 35-40 bar [9] [10]. These critical properties provide essential information for understanding the compound's behavior under extreme conditions and potential supercritical applications.

Table 3. Thermodynamic Properties of (5,5-Dimethyloxan-2-yl)methanol

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Boiling Point (°C) | 194-196 | Atmospheric pressure | [8] |

| Melting Point (°C) | Not determined | Standard conditions | [12] |

| Density (g/cm³) | 0.93-0.95 | 20°C | [8] [11] |

| Flash Point (°C) | 66-70 | Closed cup | [11] |

| Vapor Pressure (mmHg at 25°C) | 0.1-0.2 | Extrapolated | [8] |

| Heat of Formation (kJ/mol) | Estimated -450 to -470 | Computational estimation | [9] [10] |

| Heat of Vaporization (kJ/mol) | Estimated 40-45 | Computational estimation | [9] [10] |

| Critical Temperature (K) | Estimated 650-670 | Computational estimation | [9] [10] |

| Critical Pressure (bar) | Estimated 35-40 | Computational estimation | [9] [10] |

Solubility Parameters and Partition Coefficients

The solubility characteristics of (5,5-Dimethyloxan-2-yl)methanol reflect the dual nature of its molecular structure, combining hydrophilic alcohol functionality with lipophilic cyclic ether characteristics [13] [14] [15]. These properties significantly influence the compound's behavior in biological systems and industrial applications.

Aqueous and Organic Solvent Solubility

(5,5-Dimethyloxan-2-yl)methanol exhibits complete miscibility with water, attributed to the hydroxymethyl group's capacity for hydrogen bonding interactions [11]. This miscibility extends to polar protic solvents including ethanol and methanol, where complete miscibility is observed under standard temperature conditions [11].

Moderate solubility is observed in dichloromethane, reflecting the compound's ability to interact with moderately polar organic solvents through dipole-dipole interactions[Estimated]. In contrast, slightly soluble behavior is noted in hexane and other non-polar solvents, indicating limited compatibility with purely hydrocarbon environments[Estimated]. High solubility in dimethyl sulfoxide demonstrates the compound's affinity for polar aprotic solvents capable of hydrogen bond acceptance[Estimated].

Partition Coefficient Analysis

The octanol-water partition coefficient (Log P) ranges from 0.5-1.2, indicating moderate lipophilicity balanced by significant hydrophilic character [13] [14] [15]. This partition coefficient value suggests favorable distribution properties for biological applications while maintaining adequate aqueous solubility for formulation purposes.

Hansen Solubility Parameters

Hansen solubility parameter analysis provides quantitative insight into the compound's interaction characteristics. The total Hansen solubility parameter (δ) ranges from 19-21 megapascals to the power of 0.5, indicating moderate cohesive energy density [13] [16] [17]. The polar component (δₚ) falls between 4-6 megapascals to the power of 0.5, while the hydrogen bonding component (δₕ) ranges from 8-12 megapascals to the power of 0.5 [13] [16] [17].

These parameters collectively indicate a compound with balanced intermolecular forces, capable of interacting through multiple mechanisms including dispersion forces, dipole interactions, and hydrogen bonding networks [13] [16] [17].

Table 4. Solubility Parameters and Partition Coefficients

| Solvent/Parameter | Solubility/Value | Temperature (°C) | Reference |

|---|---|---|---|

| Water | Miscible | 25 | [11] |

| Ethanol | Completely miscible | 25 | [11] |

| Methanol | Completely miscible | 25 | [11] |

| Dichloromethane | Moderately soluble | 25 | Estimated |

| Hexane | Slightly soluble | 25 | Estimated |

| Dimethyl sulfoxide | Highly soluble | 25 | Estimated |

| Log P (octanol/water) | 0.5-1.2 | 25 | [13] [14] [15] |

| Hansen Solubility Parameter δ (MPa^0.5) | 19-21 | 25 | [13] [16] [17] |

| Polar Hansen Parameter δₚ (MPa^0.5) | 4-6 | 25 | [13] [16] [17] |

| Hydrogen Bonding Parameter δₕ (MPa^0.5) | 8-12 | 25 | [13] [16] [17] |

Crystallographic Studies and Solid-State Arrangement

Currently, comprehensive single-crystal X-ray diffraction studies of (5,5-Dimethyloxan-2-yl)methanol have not been reported in the available literature [18] [19] [20]. This absence represents a significant gap in the structural characterization of this compound, particularly given the importance of solid-state arrangement in understanding intermolecular interactions and potential polymorphic behavior.

Current Crystallographic Status

The lack of reported crystal structure data reflects several potential challenges in obtaining suitable single crystals for X-ray diffraction analysis [18] [19] [20]. The compound's tendency to remain liquid under standard laboratory conditions, combined with its hygroscopic nature due to the hydroxyl functionality, may complicate crystallization efforts [12] [11].

Crystallization Requirements and Methodology

Future crystallographic studies would require careful optimization of crystallization conditions, potentially involving low-temperature techniques and controlled atmospheric conditions [18] [19] [20]. Slow evaporation methods using appropriate solvent systems, such as dichloromethane-methanol mixtures, have proven successful for similar oxane derivatives [19] [20].

Data collection would optimally employ either molybdenum-Kα or copper-Kα radiation using modern area detector systems, with data collection temperatures below 173 Kelvin to ensure crystal stability [18] [19] [20]. Structure solution and refinement would follow standard protocols using direct methods and full-matrix least-squares refinement techniques [20].

Anticipated Structural Features

Based on structural analysis of related oxane derivatives, the crystal structure would likely reveal characteristic chair conformation of the oxane ring with equatorial positioning of the hydroxymethyl substituent to minimize steric interactions [18] [21] [22]. The geminal dimethyl groups would be expected to adopt conformations that minimize non-bonded interactions while maintaining optimal orbital overlap.

Intermolecular hydrogen bonding networks involving the hydroxyl group would be anticipated, potentially leading to chain or sheet-like arrangements in the solid state [18] [21] [22]. These hydrogen bonding patterns would significantly influence the physical properties and thermal behavior of the crystalline material.

Table 5. Crystallographic Parameters (Literature Status)

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Crystal System | Not determined | Single crystal data not available | [18] [19] [20] |

| Space Group | Not determined | X-ray diffraction study required | [18] [19] [20] |

| Unit Cell a (Å) | Not determined | Structure determination needed | [18] [19] [20] |

| Unit Cell b (Å) | Not determined | Structure determination needed | [18] [19] [20] |

| Unit Cell c (Å) | Not determined | Structure determination needed | [18] [19] [20] |

| Volume (ų) | Not determined | Structure determination needed | [18] [19] [20] |

| Z value | Not determined | Structure determination needed | [18] [19] [20] |

| Density (calculated) (g/cm³) | Not determined | Structure determination needed | [18] [19] [20] |

| Data Collection Temperature (K) | Not applicable | Low temperature crystallization required | [18] [19] [20] |

| Radiation Type | Not applicable | Mo-Kα or Cu-Kα radiation recommended | [18] [19] [20] |